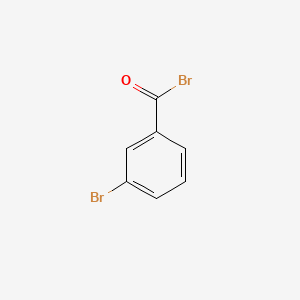

Benzoyl bromide, 3-bromo-

Vue d'ensemble

Description

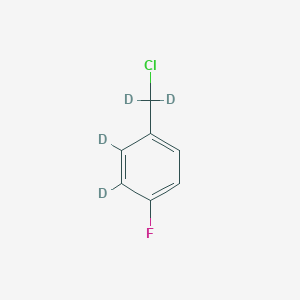

“Benzoyl bromide, 3-bromo-” is also known as “3-Bromobenzyl bromide”. It is an organic compound with the linear formula BrC6H4CH2Br . The molecule consists of a benzene ring substituted with a bromomethyl group . It is a colorless liquid with lachrymatory properties .

Synthesis Analysis

3-Bromobenzyl bromide undergoes reduction with diethylzinc in the presence of Pd (PPh 3) 4 to yield the corresponding hydrocarbon . An alternative method for the synthesis of 3-Bromobenzyl bromide involves bromination, benzyl protection, and halogen exchange reaction from 4-tert-octylphenol .Molecular Structure Analysis

The molecular structure of 3-Bromobenzyl bromide is represented by the linear formula BrC6H4CH2Br . It has a molecular weight of 249.93 . The SMILES string representation is BrCc1cccc(Br)c1 .Chemical Reactions Analysis

3-Bromobenzyl bromide is used in organic synthesis for the introduction of benzyl groups when the less expensive benzyl chloride is insufficiently reactive . Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .Physical And Chemical Properties Analysis

3-Bromobenzyl bromide is a solid substance with a melting point of 39-41 °C (lit.) . It has a molecular weight of 249.93 . The InChI key is ZPCJPJQUVRIILS-UHFFFAOYSA-N .Mécanisme D'action

Safety and Hazards

3-Bromobenzyl bromide is classified as a skin corrosive substance and is intensely irritating to skin and mucous membranes . It has a flash point of 113 °C (closed cup) . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this substance .

Orientations Futures

The synthesis of polysubstituted benzenes, including 3-Bromobenzyl bromide, is a topic of interest in organic chemistry . The ability to plan a successful multistep synthesis of a complex molecule like 3-Bromobenzyl bromide requires a working knowledge of the uses and limitations of a great many organic reactions . Future research may focus on developing new approaches for C (sp 3 )–H bromination, which is quite challenging .

Propriétés

IUPAC Name |

3-bromobenzoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O/c8-6-3-1-2-5(4-6)7(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFABNMHNELCDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060680 | |

| Record name | Benzoyl bromide, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

618-44-0 | |

| Record name | 3-Bromobenzoyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl bromide, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl bromide, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl bromide, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl-di(propan-2-yl)-[1-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide](/img/structure/B1144119.png)